Product packaging for Dimethyl 2-(4-fluorobenzyl)malonate(Cat. No.:CAS No. 252938-22-0)

Dimethyl 2-(4-fluorobenzyl)malonate

Cat. No.: B1608037
CAS No.: 252938-22-0
M. Wt: 240.23 g/mol
InChI Key: WDFUURBBGZTSIA-UHFFFAOYSA-N
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Description

Positional Significance of Malonate Esters as Versatile C3 Building Blocks

Malonate esters, such as dimethyl malonate, are renowned in organic synthesis for their role as versatile three-carbon (C3) building blocks. wikipedia.org The carbon atom positioned between the two ester functionalities exhibits enhanced acidity, facilitating the formation of a stabilized carbanion. This enolate can then readily participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. nih.gov This reactivity is fundamental to the malonic ester synthesis, a classic method for preparing carboxylic acids. wikipedia.org Furthermore, dialkyl 2-substituted malonates are instrumental in constructing five-, six-, and seven-membered heterocyclic rings through cyclocondensation reactions with dinucleophiles. nih.govderpharmachemica.com These heterocycles often feature a 1,3-dicarbonyl moiety or its enol tautomer, which are key structural motifs in many biologically active compounds. nih.govderpharmachemica.com

Strategic Incorporation of Fluorine into Bioactive Molecules and Advanced Synthetic Intermediates

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physical, chemical, and biological properties. google.comnih.gov The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The selective incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and novel modes of action in drug candidates. acs.org Consequently, there is a continuous effort to develop new and efficient methods for the site-specific fluorination of organic compounds and to synthesize fluorinated building blocks for use in the construction of complex molecular architectures. google.comnih.gov

Overview of Dimethyl 2-(4-fluorobenzyl)malonate: A Key Intermediate in Advanced Chemical Transformations

This compound, with its molecular formula C12H13FO4, combines the reactive potential of a malonate ester with the property-enhancing effects of a fluorine atom on a benzyl (B1604629) substituent. chemicalbook.comuni.lu This strategic combination makes it a valuable intermediate in a variety of advanced chemical transformations. The presence of the 4-fluorobenzyl group can be crucial for introducing a fluorinated moiety into a target molecule, potentially enhancing its biological activity or other desirable properties. nih.gov The malonate portion of the molecule provides a reactive handle for further synthetic modifications, allowing for the construction of more complex structures. For instance, it can be synthesized by the alkylation of dimethyl malonate with 4-fluorobenzyl chloride in the presence of a base like sodium methylate. chemicalbook.com

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name dimethyl 2-[(4-fluorophenyl)methyl]propanedioate
CAS Number 252938-22-0
Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
Monoisotopic Mass 240.07979 Da

This data is compiled from various chemical databases. chemicalbook.comuni.luscbt.com

The compound serves as a precursor in multi-step synthetic sequences. For example, alkylidene and arylidene malonates, which are structurally related, are known to be valuable building blocks for various organic compounds with diverse biological activities. researchgate.net They act as precursors for Michael additions in reactions such as Aza-Michael additions, Mukaiyama-Michael reactions, and Friedel-Crafts reactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO4 B1608037 Dimethyl 2-(4-fluorobenzyl)malonate CAS No. 252938-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[(4-fluorophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUURBBGZTSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381817
Record name Dimethyl (4-Fluorobenzyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252938-22-0
Record name Dimethyl (4-Fluorobenzyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(4-FLUOROBENZYL)MALONATE
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Synthetic Methodologies for Dimethyl 2 4 Fluorobenzyl Malonate and Its Derivatives

Classical Alkylation Routes via Malonate Ester Synthesis

The synthesis begins with the deprotonation of dimethyl malonate at the α-carbon, the carbon atom situated between the two carbonyl groups. patsnap.com The hydrogens on this carbon are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester functionalities, which stabilize the resulting conjugate base. evitachem.comvaia.com This deprotonation is typically achieved using a strong base to form a resonance-stabilized enolate ion. researchgate.netrsc.org This enolate is an excellent carbon-centered nucleophile. patsnap.com

Once formed, the nucleophilic enolate attacks the electrophilic benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride) in a classical bimolecular nucleophilic substitution (SN2) reaction. patsnap.comresearchgate.net This step involves the backside attack of the enolate on the alkyl halide, leading to the displacement of the halide leaving group and the formation of the new carbon-carbon bond, yielding the desired product, Dimethyl 2-(4-fluorobenzyl)malonate. patsnap.com The use of benzylic halides, such as 4-fluorobenzyl bromide, is particularly effective in SN2 reactions. patsnap.com

The success of the malonic ester synthesis hinges on the careful optimization of reaction conditions, particularly the choice of base and solvent.

Base Selection: The base must be strong enough to quantitatively deprotonate the dimethyl malonate. vaia.com A common and effective choice is an alkoxide base where the alkyl group matches the ester's alkyl group to prevent transesterification, a side reaction where the ester groups are exchanged. smolecule.comnih.gov For dimethyl malonate, sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is an ideal base. researchgate.net The pKa of the conjugate acid of the base should be higher than that of the malonic ester to ensure the equilibrium favors enolate formation. chemistnotes.com For instance, the pKa of methanol is around 15.5, which is sufficiently higher than the pKa of dimethyl malonate (around 13), ensuring near-complete conversion to the enolate. vaia.comchemistnotes.com Other bases like sodium hydride (NaH) can also be used, often in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net

Solvent Effects: The choice of solvent can influence reaction rates and outcomes. Protic solvents like ethanol (B145695) can solvate the alkoxide base, but the reaction proceeds efficiently. evitachem.com Aprotic solvents are also commonly used. researchgate.net One documented synthesis of this compound specifies using methanol as the solvent in conjunction with sodium methoxide as the base, with the reaction proceeding under heat for several hours to ensure completion. researchgate.net

ParameterConditionSource
Reactants Dimethyl malonate, 4-Fluorobenzyl chloride researchgate.net
Base Sodium methylate (Sodium methoxide) researchgate.net
Solvent Methanol researchgate.net
Temperature Heating (Reflux) researchgate.netresearchgate.net
Duration 5 hours researchgate.net
Yield 70% researchgate.net

Advanced Catalytic Approaches in Malonate Alkylation

While classical methods are robust, modern catalysis offers pathways to chiral products and more efficient, sustainable processes.

The synthesis of chiral malonates, particularly those with a quaternary carbon center, is a significant challenge in organic synthesis. Advanced catalytic methods, specifically enantioselective phase-transfer catalysis (PTC), have been developed to address this. This approach allows for the α-alkylation of a prochiral malonate substrate to generate a chiral product with high enantiomeric excess (ee).

In a relevant study, researchers successfully synthesized chiral α,α-dialkylmalonates using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst. This method was applied to the synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-fluorobenzyl)-2-methylmalonate. The reaction involves the alkylation of a methyl-substituted malonate with 4-fluorobenzyl bromide under phase-transfer conditions, using a strong base like aqueous potassium hydroxide (B78521) (KOH). The chiral catalyst directs the approach of the electrophile, resulting in a highly enantioselective transformation. This methodology is valuable for creating versatile chiral building blocks for complex molecule synthesis.

ParameterDetailSource
Substrate 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
Electrophile 4-Fluorobenzyl bromide
Catalyst (S,S)-3,4,5-trifluorophenyl-NAS bromide
Base 50% w/v aqueous Potassium Hydroxide (KOH)
Solvent Toluene
Temperature -40°C
Yield 99%
Enantioselectivity Not specified for this specific product, but up to 98% ee for similar benzylations in the study.

Flow chemistry, or continuous synthesis, is an emerging technology that offers significant advantages over traditional batch processing for many chemical reactions, including malonate alkylations. evitachem.com By conducting reactions in a continuous stream through a reactor (such as a microreactor), flow systems provide superior control over reaction parameters like temperature, pressure, and mixing. evitachem.com This precise control is particularly beneficial for malonate syntheses, which can be exothermic and involve reactive intermediates. evitachem.com

The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, mitigating risks of thermal runaways and improving safety. evitachem.com This enables the use of more aggressive reaction conditions that might be unsafe in a large-scale batch reactor, often leading to higher yields and shorter reaction times. While specific literature on the continuous flow synthesis of this compound is not prominent, the principles have been applied to related processes like the hydrogenation of malonate precursors and other alkylation reactions, demonstrating the potential of this technology. evitachem.compatsnap.com The application of flow chemistry is a key area for future development in the scalable, efficient, and safe production of malonate derivatives. vaia.com

Novel Synthetic Strategies for Accessing Functionalized Dimethyl Fluorobenzyl Malonates

Beyond direct alkylation, novel synthetic strategies have been developed to access more complex and functionalized molecules starting from malonate esters. These methods expand the synthetic utility of malonates as building blocks.

One such approach is the palladium-catalyzed α-arylation of dimethyl malonate. This reaction allows for the direct formation of a bond between the malonate α-carbon and an aryl ring, a transformation that is difficult to achieve via classical nucleophilic substitution. This method can be used to synthesize a variety of α-aryl malonates, which are key intermediates for many bioactive compounds.

Another innovative strategy involves the condensation of dimethyl malonate with aldehydes, such as paraformaldehyde, to construct complex polycyclic systems. nih.govresearchgate.net For example, two units of dimethyl malonate can react with two units of formaldehyde (B43269) in a cyclization protocol to produce a bicyclo[3.3.1]nonane core structure. nih.govresearchgate.net

Furthermore, malonate adducts can be transformed into other valuable functional groups. An iodine-mediated reaction of Michael adducts formed between malonates and enones can lead to the synthesis of highly functionalized oxetanes, with the oxygen atom being incorporated from atmospheric O₂. smolecule.com These advanced methods highlight the versatility of malonates in modern organic synthesis, enabling access to a diverse range of complex molecular architectures beyond simple substituted acetic acid derivatives.

Chemical Reactivity and Transformation Pathways of Dimethyl 2 4 Fluorobenzyl Malonate

Hydrolysis and Subsequent Decarboxylation Mechanisms

The hydrolysis of the ester groups of dimethyl 2-(4-fluorobenzyl)malonate, followed by decarboxylation, is a fundamental transformation pathway. This process ultimately leads to the formation of 3-(4-fluorophenyl)propanoic acid.

The selective hydrolysis of one of the two ester groups in dialkyl malonates, including this compound, is a critical step for creating versatile building blocks for organic synthesis. tdl.org Achieving selective monohydrolysis can be challenging, but various methods have been developed to control the reaction. researchgate.net

One approach involves using specific reagent systems, such as tert-butylamine (B42293) in combination with lithium bromide in an alcohol-water solvent system, which has shown utility in the monohydrolysis of symmetric diesters of malonic acid derivatives. Another strategy is the use of enzymatic methods, which can offer high selectivity. researchgate.net The ability to selectively hydrolyze only one ester group allows for subsequent chemical modifications at that site, while leaving the other ester group intact for further transformations, thus enabling differential functionalization of the molecule.

The selective monohydrolysis of symmetric diesters like this compound can produce half-esters, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products. tdl.org The mechanism behind the selectivity of non-enzymatic monohydrolysis is not always clear, but it has been proposed that intermolecular and/or intramolecular hydrophobic interactions can form aggregates that prevent further hydrolysis of the second ester group. researchgate.net

The decarboxylation of the malonic acid derivative resulting from the hydrolysis of this compound is a key step in many synthetic routes. The kinetics of this reaction, which involves the loss of carbon dioxide, can be influenced by several factors, including the solvent and the presence of catalysts. acs.org For instance, the decarboxylation of benzylmalonic acid has been studied in various solvents like n-butyric acid and m-cresol. acs.org

The mechanism of decarboxylation of malonic acid derivatives can proceed through different pathways. Under certain conditions, such as photoredox catalysis, the monoacid form can be efficiently decarboxylated, whereas the corresponding dicarboxylic acid may show little to no reactivity. nih.gov This suggests that the presence of a second carboxylic acid group can inhibit the reaction, possibly due to hydrogen bonding that increases the oxidation potential of the carboxylate. nih.gov The choice of solvent can significantly impact the efficiency and substrate compatibility of the decarboxylation process. nih.gov

Kinetic studies, including the determination of activation parameters and the analysis of isotope effects, provide insight into the rate-limiting steps of the decarboxylation reaction. acs.orgnih.gov For example, the absence of a kinetic isotope effect when using deuterated solvents can indicate that a proton transfer or hydrogen atom transfer step is not likely to be rate-limiting. nih.gov While the specific stereochemical implications for the decarboxylation of the derivative of this compound are not detailed in the provided search results, decarboxylation reactions of substituted malonic acids can proceed with either retention or inversion of configuration at the alpha-carbon, depending on the reaction conditions and mechanism.

Further Alkylation and Diversification at the Methylene (B1212753) Carbon

The methylene carbon of this compound is activated by the two adjacent ester groups, making it a nucleophilic center that can be readily alkylated. This reactivity is a cornerstone of the malonic ester synthesis, a classical method for preparing substituted acetic acids. uobabylon.edu.iq

The process typically involves deprotonation of the methylene carbon with a suitable base, such as sodium methoxide (B1231860), to form a resonance-stabilized enolate. chemicalbook.com This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the methylene carbon. uobabylon.edu.iqnih.gov This allows for the synthesis of a wide variety of disubstituted malonates. For example, the reaction of this compound with an alkyl halide in the presence of a base would yield a dimethyl 2-alkyl-2-(4-fluorobenzyl)malonate.

The choice of base and reaction conditions is crucial for the success of the alkylation. chemicalbook.com Phase-transfer catalysis can also be employed to facilitate the alkylation of malonic esters. google.com Furthermore, palladium-catalyzed alkene difunctionalization reactions have emerged as a powerful method for the construction of substituted alkanes and carbocycles using malonate nucleophiles. nih.gov This highlights the versatility of the methylene carbon for creating new carbon-carbon bonds and diversifying the molecular structure.

Alkylation Reaction Reagents Product Reference
Alkylation with Alkyl HalideSodium methoxide, Alkyl halideDimethyl 2-alkyl-2-(4-fluorobenzyl)malonate chemicalbook.comnih.gov
Phase-Transfer CatalysisPotassium carbonate, Alkyl halide, Phase-transfer catalystC-alkylated malonate google.com
Pd-Catalyzed Alkene DifunctionalizationPd(OAc)₂, BrettPhos, LiOtBu, Alkene with tethered triflateMalonate-substituted cyclopentane (B165970) nih.gov

Electrophilic and Nucleophilic Substitution Reactions Involving the Fluoroaryl Moiety

The fluoroaryl moiety of this compound can participate in both electrophilic and nucleophilic substitution reactions, although the fluorine atom and the benzylmalonate group influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine. libretexts.org However, fluorine is also a deactivating group due to its strong inductive electron-withdrawing effect, which makes the aromatic ring less reactive towards electrophiles compared to benzene (B151609). libretexts.orgyoutube.com The benzylmalonate group is also generally considered to be a deactivating group. Therefore, electrophilic substitution on the fluoroaryl ring of this compound would likely require harsh reaction conditions. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The fluorine atom in the para position of the fluoroaryl moiety of this compound could potentially act as a leaving group in an SNAr reaction, especially if there are additional electron-withdrawing groups on the ring to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. libretexts.org

Reaction Type Directing Effect of Fluorine Reactivity Key Concepts References
Electrophilic Aromatic SubstitutionOrtho, Para-directingDeactivatingRequires strong electrophiles and potentially harsh conditions. libretexts.orgyoutube.commasterorganicchemistry.com
Nucleophilic Aromatic SubstitutionFluorine can act as a leaving groupActivated by electron-withdrawing groupsThe rate-determining step is nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org

Cyclization Reactions and Annulation Strategies

This compound and its derivatives can serve as precursors for the synthesis of various cyclic and heterocyclic systems through cyclization and annulation strategies. These reactions often take advantage of the reactivity of both the malonate moiety and the aromatic ring.

One common strategy involves the intramolecular alkylation of the malonate. nih.gov For instance, if a suitable leaving group is introduced onto the aromatic ring or a side chain, an intramolecular cyclization can occur where the enolate of the malonate attacks this electrophilic center to form a new ring.

Furthermore, malonates are widely used in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.gov For example, substituted malonates can react with compounds like amidines or ureas at elevated temperatures or in the presence of catalysts to produce pyrimidinediones and related structures. nih.gov While direct examples involving this compound are not prevalent in the provided search results, the general reactivity patterns of malonates suggest its potential in such transformations.

Palladium-catalyzed intramolecular alkene aryl-alkylation or alkenyl-alkylation reactions represent another powerful annulation strategy. nih.gov In these reactions, a malonate nucleophile can add to an alkene, and the resulting intermediate can undergo a palladium-catalyzed cyclization onto an aryl or alkenyl triflate tethered to the alkene. This methodology allows for the construction of functionalized cyclopentane derivatives. nih.gov

Condensation and Addition Reactions (e.g., Knoevenagel)

This compound can participate in condensation and addition reactions, with the Knoevenagel condensation being a prominent example. wikipedia.org The Knoevenagel condensation involves the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or ketone in the presence of a weak base catalyst, like an amine. wikipedia.orgorganicreactions.org This reaction typically leads to the formation of an α,β-unsaturated dicarbonyl compound after a subsequent dehydration step. wikipedia.org

In the context of this compound, the active methylene group can react with an aldehyde or ketone. For example, a reaction with an aldehyde (R-CHO) would initially form a hydroxyl intermediate, which would then eliminate water to yield a substituted alkylidene or benzylidene malonate. organic-chemistry.org The product would be a trisubstituted alkene, which are valuable precursors for various biologically active molecules. researchgate.net

The Knoevenagel condensation can be part of a sequential reaction sequence. For instance, a Knoevenagel condensation followed by an intramolecular cyclization has been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.gov This highlights the utility of the Knoevenagel adducts as reactive intermediates for further transformations. nih.gov

Reaction Reactants Catalyst Product References
Knoevenagel CondensationThis compound, Aldehyde/KetoneWeak base (e.g., amine)α,β-unsaturated dicarbonyl compound wikipedia.orgorganic-chemistry.org
Michael AdditionAlkylidene/Benzylidene malonate, NucleophileBaseTrisubstituted alkane researchgate.net

Strategic Applications of Dimethyl 2 4 Fluorobenzyl Malonate As a Key Synthetic Intermediate

Development of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in dimethyl 2-(4-fluorobenzyl)malonate make it an ideal starting point for the synthesis of various pharmacologically active compounds. The malonic ester portion provides a versatile handle for carbon-carbon bond formation, while the 4-fluorobenzyl group is a common feature in many modern pharmaceuticals, often enhancing their metabolic stability and binding affinity to biological targets.

Synthesis of Fluoroquinolone Scaffolds

Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of the core quinolone ring system often involves the Gould-Jacobs reaction, which utilizes a malonic acid derivative. While specific literature directly implicating this compound in fluoroquinolone synthesis is not abundant, the general synthetic strategy strongly suggests its potential utility.

In a typical synthesis, an aniline (B41778) derivative is reacted with a malonic ester, such as diethyl malonate, to form an anilinomethylene malonate. This intermediate is then cyclized at high temperatures to form the quinolone ring. The 4-fluorobenzyl group of our title compound could be incorporated into the final fluoroquinolone structure, potentially at various positions depending on the specific synthetic route chosen. This could lead to novel fluoroquinolone derivatives with modified antibacterial activities or pharmacokinetic profiles.

Table 1: Key Reactions in Fluoroquinolone Synthesis

Reaction StepDescriptionRelevance of this compound
Gould-Jacobs Reaction Condensation of an aniline with a malonic ester followed by thermal cyclization.The malonate functionality is essential for the formation of the quinolone ring.
Alkylation/Arylation Introduction of substituents onto the quinolone scaffold.The 4-fluorobenzyl group could be a pre-installed substituent.

Construction of Indanone Derivatives with Bioactive Potential

Indanone derivatives are present in a wide range of biologically active molecules, including anti-inflammatory drugs and central nervous system agents. The synthesis of substituted indanones can be achieved through intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

This compound can serve as a precursor to the required phenylpropanoic acid derivative. Through alkylation or acylation at the benzylic position, followed by hydrolysis and decarboxylation of the malonate ester, a 3-(4-fluorophenyl)propanoic acid derivative can be generated. Subsequent cyclization of this intermediate would lead to the formation of a 6-fluoro-2-substituted-1-indanone. The fluorine atom at the 6-position is a desirable feature in many bioactive indanones.

A review on the synthesis of 1-indanones highlights a method for preparing 5,7-dimethoxy-1-indanone from diethyl 2-(3,5-dimethoxybenzyl)malonate, a compound structurally analogous to this compound. This precedent strongly supports the feasibility of using the title compound for the synthesis of fluorinated indanone derivatives.

Table 2: Synthesis of Indanone Derivatives

Synthetic ApproachKey IntermediateRole of this compound
Intramolecular Friedel-Crafts AcylationSubstituted Phenylpropanoic AcidPrecursor to the required fluorinated phenylpropanoic acid.

Role in the Synthesis of Neuropsychiatric Agents (e.g., Paroxetine)

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) used for treating depression and anxiety disorders, contains a 4-fluorophenyl group. While the direct use of this compound in the most common industrial syntheses of paroxetine is not explicitly documented, related malonate chemistry plays a crucial role in some synthetic routes.

One patented process for a key chiral intermediate of paroxetine involves the reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound. researchgate.net This highlights the importance of the 4-fluorophenyl moiety and malonate-type structures in constructing the paroxetine framework. The versatility of this compound allows for its potential modification into a suitable precursor for such a reaction. For instance, it could be transformed into a derivative that could undergo a Michael addition with a suitable nitrogen-containing component, a key step in building the piperidine (B6355638) ring of paroxetine.

Intermediates for Antifungal (e.g., Posaconazole) and Anti-ulcer Drugs (e.g., Vonoprazan)

The synthesis of complex active pharmaceutical ingredients often relies on the use of versatile building blocks. Malonate esters are frequently employed for the construction of key heterocyclic and carbocyclic frameworks.

In the synthesis of the antifungal agent Posaconazole , a patent describes the use of diethyl malonate to introduce a two-carbon unit that is later elaborated into a tetrahydrofuran (B95107) ring, a core component of the drug's structure. Although the patent specifies diethyl malonate, the analogous reactivity of this compound suggests its potential as a starting material for novel, fluorinated analogs of posaconazole.

For the anti-ulcer drug Vonoprazan , a patent details a synthetic method for a key intermediate that involves the condensation of o-fluorobenzoyl chloride with dimethyl malonate. This reaction forms a benzoylmalonate which is a precursor to the pyrrole (B145914) ring of vonoprazan. The use of a fluorinated starting material is critical for the final drug's activity. While this specific patent does not use this compound, it underscores the importance of fluorinated malonates in the synthesis of this class of drugs.

Table 3: Malonate Esters in the Synthesis of Posaconazole and Vonoprazan

DrugKey Synthetic StepRole of Malonate Ester
Posaconazole Formation of a tetrahydrofuran precursorIntroduction of a two-carbon building block.
Vonoprazan Synthesis of a pyrrole intermediateCondensation with a fluorinated benzoyl chloride.

Contribution to Fine Chemical Synthesis and Specialty Materials

Beyond its pharmaceutical applications, this compound is a valuable intermediate in the broader field of chemical synthesis, contributing to the development of agrochemicals and advanced materials.

Advanced Building Blocks for Agrochemicals and Material Science

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. In agrochemicals , fluorinated compounds often exhibit enhanced efficacy and metabolic stability. Malonic acid derivatives have been patented for their use in increasing crop yield. google.com Furthermore, a patent for the synthesis of the herbicide Pinoxaden describes the use of a substituted diethyl malonate as a key intermediate. google.com The 4-fluorobenzyl moiety of this compound could be a valuable component in the design of new pesticides and herbicides.

In material science , fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common application, it can be used to synthesize fluorinated monomers or as a building block for specialty polymers. For instance, research has shown that dimethyl malonate-based organic compounds with different aromatic substituents can be used in anti-blue light lenses. derpharmachemica.com The presence of the 4-fluorobenzyl group could be leveraged to create polymers with specific optical or surface properties.

Precursors for Other Complex Organic Structures

The chemical architecture of this compound, featuring an activated methylene (B1212753) group flanked by two ester functionalities, positions it as a highly versatile precursor in organic synthesis. The reactivity of this central carbon atom allows for a variety of chemical transformations, making the compound a valuable starting material for the construction of more intricate molecular frameworks. Its utility is primarily demonstrated in reactions such as cyclocondensations and multi-component reactions, which lead to the formation of complex heterocyclic systems.

The malonate core is a classic synthon in organic chemistry, widely employed for creating carbon-carbon bonds. Derivatives of malonic acid are well-known starting materials for a range of compounds, including barbiturates and vitamins. chemicalbook.com The presence of the 4-fluorobenzyl group in this compound introduces a fluorinated aromatic moiety, a common feature in many pharmaceutically active compounds, thereby making it a strategic intermediate for medicinal chemistry applications.

Research into related malonate esters has shown their efficacy in constructing complex heterocyclic structures through cyclocondensation reactions. nih.gov For example, substituted dimethyl malonates can react with dinucleophiles like phenols or amidines to yield polycyclic systems. nih.gov This reactivity profile suggests that this compound can serve as a key building block for analogous complex structures.

A significant application of malonate derivatives is in multi-component reactions (MCRs), which are powerful tools for rapidly assembling complex molecules in a single step. researchgate.netnih.gov Studies have demonstrated that dimethyl malonate can participate in MCRs with reagents like salicylaldehydes and malononitrile (B47326) dimer to produce highly substituted chromeno[2,3-b]pyridine systems. researchgate.netnih.gov These findings highlight the potential of this compound to be utilized in similar synthetic strategies to generate novel, complex fluorinated heterocycles.

Below is a table illustrating the types of complex structures that can be synthesized from malonate precursors, based on established reaction pathways.

Table 1: Examples of Complex Structures Derived from Malonate Precursors

Precursor(s) Reagents Resulting Complex Structure Reaction Type
Dimethyl 2-(4-methoxyphenyl)malonate, 3-Methoxyphenol High Temperature (Diphenylether) 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin Cyclocondensation nih.gov
Salicylaldehyde, Malononitrile dimer, Dimethyl malonate Dimethyl sulfoxide (B87167) (DMSO) Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate Multi-component Reaction researchgate.net

The synthesis of these structures underscores the role of the malonate functional group as a linchpin in forming multiple bonds and rings in a controlled manner. The ester groups can be subsequently hydrolyzed and decarboxylated, or otherwise modified, offering further pathways for molecular elaboration. Therefore, this compound is not just a simple molecule but a strategic platform for accessing diverse and complex chemical entities.

Mechanistic Investigations and Computational Studies of Dimethyl 2 4 Fluorobenzyl Malonate Reactions

Spectroscopic and Crystallographic Analyses for Structural Elucidation

The precise structure of Dimethyl 2-(4-fluorobenzyl)malonate is unequivocally established through a combination of spectroscopic and crystallographic techniques. While a specific crystal structure for this compound is not publicly available, its molecular structure can be confidently inferred from spectroscopic data, which is consistent with that of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the 4-fluorobenzyl group, the methine proton at the C2 position of the malonate core, the benzylic methylene (B1212753) protons, and the methyl protons of the two ester groups. The chemical shifts and coupling patterns of these protons provide definitive evidence for the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the esters, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), the methine carbon, the methylene carbon, and the methoxy (B1213986) carbons.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a C-F stretching vibration.

Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI), the molecule would likely undergo fragmentation through characteristic pathways for malonate esters. mdpi.com A major fragmentation would be the loss of the malonate moiety, leading to a stable benzylic cation. mdpi.com The predicted collision cross-section values for various adducts of this compound have been calculated, providing a basis for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Interactive Table: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Features
¹H NMRSignals for aromatic protons (doublets and triplets), a triplet for the methine proton, a doublet for the benzylic protons, and a singlet for the methyl ester protons.
¹³C NMRResonances for carbonyl carbons, aromatic carbons (showing C-F coupling), methine carbon, methylene carbon, and methoxy carbons.
IR SpectroscopyStrong C=O stretching band (ester) around 1730-1750 cm⁻¹, C-H stretching bands (aromatic and aliphatic), and a C-F stretching band.
Mass Spectrometry (EI)Molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of methoxy, carbomethoxy, and the entire malonate group, leading to the formation of a 4-fluorobenzyl cation. The predicted monoisotopic mass is 240.07979 Da. uni.lu

Reaction Mechanism Elucidation: Kinetics and Transition State Analysis

The primary reaction involving this compound is its synthesis via the alkylation of dimethyl malonate with 4-fluorobenzyl halide. This reaction proceeds through a classic Sₙ2 mechanism. jove.comorganicchemistrytutor.comlibretexts.org

The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base, such as sodium methoxide (B1231860), to form a resonance-stabilized enolate. chemistrysteps.compressbooks.publibretexts.org This enolate is a potent nucleophile. The kinetics of this step are generally fast. The rate-determining step is typically the subsequent nucleophilic attack of the malonate enolate on the electrophilic benzylic carbon of the 4-fluorobenzyl halide. masterorganicchemistry.com

Kinetic studies of similar malonic ester alkylations have shown that the reaction rate is dependent on the concentrations of both the enolate and the alkyl halide, consistent with a second-order kinetic profile. masterorganicchemistry.com The nature of the leaving group on the benzyl (B1604629) halide (e.g., I > Br > Cl) and the solvent polarity also significantly influence the reaction rate.

Transition state analysis for this Sₙ2 reaction involves a trigonal bipyramidal geometry at the benzylic carbon. In this transition state, the nucleophilic carbon of the malonate enolate and the leaving group are positioned at the axial positions, 180° apart. The carbon-nucleophile bond is forming while the carbon-leaving group bond is breaking. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring can have a modest activating effect on the electrophilicity of the benzylic carbon, potentially accelerating the reaction compared to unsubstituted benzyl halides.

A known synthesis of this compound involves the reaction of dimethyl malonate with a 4-fluorobenzyl halide in the presence of sodium methylate in methanol (B129727), with heating for 5 hours. chemicalbook.com

Theoretical Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathway Prediction and Property Correlation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the reaction pathways and electronic properties of molecules like this compound. nih.govresearchgate.netresearchgate.net Although specific DFT studies on this exact molecule are not prevalent in the literature, the principles can be readily applied.

Reaction Pathway Prediction: DFT calculations can be used to model the entire reaction coordinate for the Sₙ2 synthesis of this compound. This would involve calculating the energies of the reactants, the enolate intermediate, the transition state, and the product. The calculated activation energy (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction's feasibility and rate. acs.org

Property Correlation: DFT can also be used to calculate various molecular properties that correlate with reactivity and spectroscopic characteristics. nih.gov These include:

Molecular Electrostatic Potential (MEP): The MEP map can visualize the electron-rich and electron-poor regions of the molecule, identifying the nucleophilic (enolate) and electrophilic (benzylic carbon) sites. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) of the malonate enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the 4-fluorobenzyl halide are key to understanding the nucleophilic-electrophilic interaction. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Calculated Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.net

Interactive Table: Hypothetical DFT-Calculated Parameters for the Synthesis of this compound

Parameter Significance Hypothetical Value/Observation
Activation Energy (Ea)Barrier to reaction, determines reaction rate.A moderate value, consistent with a reaction that proceeds at elevated temperatures.
Reaction Enthalpy (ΔH)Overall energy change of the reaction.Exothermic, indicating a thermodynamically favorable process.
HOMO (Enolate) EnergyEnergy of the highest energy electrons of the nucleophile.Relatively high, indicating good nucleophilicity.
LUMO (4-fluorobenzyl halide) EnergyEnergy of the lowest energy unoccupied orbital of the electrophile.Relatively low, indicating a good electrophile.
MEP of 4-fluorobenzyl halideVisualizes charge distribution.Positive potential on the benzylic carbon, confirming its electrophilic nature.

Stereochemical Mechanisms in Enantioselective Transformations

This compound itself is achiral. However, it can be a precursor to chiral molecules, or its synthesis can be adapted to produce chiral derivatives. A key area where stereochemical mechanisms are crucial is in the enantioselective alkylation of prochiral malonates or the enantioselective allylic alkylation of related substrates.

One of the most powerful methods for achieving enantioselectivity in such reactions is through palladium-catalyzed asymmetric allylic alkylation (AAA) . thieme-connect.denih.govrsc.org While not directly involving this compound, the principles are applicable to the synthesis of its chiral analogs.

The general mechanism of palladium-catalyzed AAA involves the following key steps:

Oxidative Addition: A Pd(0) complex, bearing a chiral ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl-Pd(II) complex. This step often proceeds with inversion of stereochemistry. thieme-connect.de

The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium catalyst. The ligand creates a chiral environment around the metal center, leading to the formation of two diastereomeric transition states for the attack of the nucleophile on the two enantiotopic termini of the π-allyl intermediate. The difference in the activation energies of these two transition states determines the enantiomeric excess of the product.

In the context of producing a chiral derivative of this compound, one could envision a scenario where a substituted allylic electrophile is used in a palladium-catalyzed reaction with a malonate nucleophile. The choice of the chiral ligand would be paramount in dictating the stereochemical outcome. Cinchona alkaloids and their derivatives have also been successfully employed as phase-transfer catalysts for the enantioselective alkylation of malonates, offering an alternative strategy for the synthesis of chiral malonic esters. frontiersin.orgacs.orgnih.gov

Future Perspectives and Advanced Research Avenues for Dimethyl 2 4 Fluorobenzyl Malonate

Advancements in Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes has spurred research into sustainable and green synthetic routes for producing Dimethyl 2-(4-fluorobenzyl)malonate. Traditional methods often rely on strong bases and volatile organic solvents. Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

One promising green methodology involves the use of phase-transfer catalysis (PTC). phasetransfercatalysis.com This technique facilitates the transfer of reactants between immiscible phases, enabling reactions to proceed under milder conditions with less hazardous solvents like toluene. phasetransfercatalysis.com The use of potassium carbonate as a base in PTC systems is advantageous as it is a solid, easily handled base that also acts as a desiccant, minimizing potential hydrolysis of the ester groups. phasetransfercatalysis.com While initial reports of PTC-mediated C-alkylation of dimethyl malonate showed long reaction times, these were often not optimized for commercial production, suggesting significant potential for improvement. phasetransfercatalysis.com

Further green advancements include exploring enzymatic catalysis. nih.govnih.gov Enzymes like lipases and esterases can offer high selectivity and operate under mild, aqueous conditions, drastically reducing the environmental footprint. nih.gov While the application of enzymes for the specific synthesis of this compound is an emerging area, the success of enzymatic methods in producing other fluorinated compounds points to its high potential. nih.govnih.gov Additionally, the development of "one-pot" synthesis procedures, where multiple reaction steps are carried out in a single reactor, minimizes waste and improves efficiency. google.compatsnap.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Research into novel catalytic systems is crucial for improving the efficiency and selectivity of this compound synthesis. The classic synthesis involves the alkylation of a malonic ester, which can be prone to side reactions like dialkylation. wikipedia.org

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a powerful tool for the C-alkylation of malonates. phasetransfercatalysis.comgoogle.com The use of quaternary ammonium (B1175870) salts or crown ethers as phase-transfer catalysts can significantly enhance the reaction rate and yield by facilitating the formation of the malonate enolate in a low-polarity organic phase. phasetransfercatalysis.comgoogle.com The choice of catalyst and reaction conditions can be fine-tuned to optimize the synthesis. phasetransfercatalysis.com For instance, a patented process describes the addition of the phase-transfer catalyst after 50-80% of the dialkyl malonate has already reacted, which can improve the C-alkylation process. google.comgoogle.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. researchgate.net For the synthesis of fluorinated building blocks, organocatalysts can offer high enantioselectivity in asymmetric reactions. researchgate.net While specific applications to this compound are still being explored, the potential for developing chiral versions of this compound using organocatalysis is a significant area of future research.

Transition Metal Catalysis: Transition metal complexes are also being investigated for their potential in the synthesis of fluorinated compounds. tandfonline.com For example, transition metal-catalyzed cross-coupling reactions could provide alternative routes to form the carbon-carbon bond between the 4-fluorobenzyl group and the malonate moiety. tandfonline.com Nickel-catalyzed defluoroborylation of polyfluoroarenes has been shown to be an effective method for creating fluorinated boronate esters, which are versatile building blocks for further synthesis. nih.gov

Expanding the Scope of Derivatization for Diverse Fluorinated Building Blocks

This compound is a valuable precursor for a wide array of other fluorinated molecules. nih.govnih.govbeilstein-journals.org The presence of the ester groups and the active methylene (B1212753) group allows for a variety of chemical transformations.

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield 3-(4-fluorophenyl)propanoic acid. masterorganicchemistry.comorganicchemistrytutor.com This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters.

The active methylene group can be further functionalized. For example, it can be deprotonated and reacted with other electrophiles to introduce a second substituent. wikipedia.org This allows for the synthesis of a wide range of disubstituted malonates, which are themselves valuable building blocks.

Furthermore, the fluorine atom on the benzene (B151609) ring can influence the reactivity of the molecule and can be a key feature for biological activity in downstream products. anr.fr The development of new synthetic methodologies to selectively modify other positions on the aromatic ring would further expand the utility of this compound as a versatile building block.

The table below showcases some of the potential derivatives that can be synthesized from this compound and their potential applications.

DerivativePotential Application
3-(4-fluorophenyl)propanoic acidIntermediate for pharmaceuticals and agrochemicals
2-substituted-2-(4-fluorobenzyl)malonic acidsBuilding blocks for complex molecular architectures
N-Aryl/alkyl-3-(4-fluorophenyl)propanamidesPotential bioactive molecules
4-Fluorobenzylacetic acidPrecursor for various chemical syntheses

Process Intensification and Scale-Up for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on process intensification and scale-up. agcchem.com This involves optimizing reaction conditions to maximize throughput, minimize costs, and ensure safety and sustainability on a larger scale.

Key considerations for industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as dimethyl malonate and 4-fluorobenzyl chloride, are critical factors. wikipedia.org The fluorochemical industry relies on the mining of fluorite as the primary source of fluorine. wikipedia.org

Reaction Engineering: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is essential for maximizing yield and minimizing byproducts. researchgate.net

Downstream Processing: Developing efficient methods for product isolation and purification, such as distillation or crystallization, is crucial for obtaining a high-purity product.

Safety and Environmental Considerations: Handling of potentially hazardous reagents and solvents, as well as waste management, must be carefully managed in an industrial setting.

Continuous flow chemistry is a key technology for process intensification. researchgate.netinnovationnewsnetwork.com Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. researchgate.net This technology can lead to higher yields, purer products, and reduced reaction times, making it an attractive option for the industrial synthesis of fine chemicals like this compound. researchgate.netinnovationnewsnetwork.com

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The integration of high-throughput experimentation (HTE) and automation is revolutionizing chemical synthesis and drug discovery. researchgate.netoxfordglobal.comnih.gov These technologies enable the rapid screening of a large number of reaction conditions and the synthesis of compound libraries with minimal manual intervention. researchgate.netoxfordglobal.com

For the synthesis of this compound, HTE platforms can be used to quickly identify the optimal catalyst, solvent, base, and temperature for the alkylation reaction. researchgate.net This data-rich approach accelerates process development and optimization.

The data generated from these automated systems can be used to train machine learning algorithms to predict reaction outcomes and suggest optimal synthetic routes, further accelerating the discovery and development of new molecules. oxfordglobal.comnih.gov This synergy between automation, HTE, and artificial intelligence holds immense promise for the future of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dimethyl 2-(4-fluorobenzyl)malonate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via alkylation of dimethyl malonate with 4-fluorobenzyl halides under basic conditions (e.g., NaH or K₂CO₃). For example, diethyl malonate derivatives are alkylated using fluorinated aryl halides in the presence of NaH to form analogous structures . Optimization involves varying solvents (toluene, DMF), temperature (70–135°C), and catalyst loading to maximize yield. Monitoring by TLC or GC-MS is critical to track intermediate formation .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the malonate ester groups (δ ~3.7 ppm for OCH₃) and fluorobenzyl protons (δ ~7.0–7.3 ppm for aromatic protons) .
  • X-ray Crystallography : Used to resolve steric effects and confirm the spatial arrangement of the fluorobenzyl group, as demonstrated in structurally related malonate esters .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₂H₁₃FO₄, exact mass 256.08 g/mol) .

Q. How does the fluorobenzyl group influence the compound’s reactivity in hydrolysis or decarboxylation reactions?

  • Methodology : The electron-withdrawing fluorine substituent stabilizes intermediates during hydrolysis. For example, nitric acid (40% HNO₃ at 70°C) oxidizes malonate esters to fluorinated benzoic acids, as shown in analogous compounds . Kinetic studies using HPLC can quantify hydrolysis rates under varying pH and temperature conditions .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the alkylation of malonate esters with fluorinated benzyl halides?

  • Methodology :

  • Byproduct Analysis : GC-MS or LC-MS identifies side products like dialkylated derivatives or elimination products. For example, over-alkylation can occur if stoichiometry is not tightly controlled .
  • Factorial Design : Systematic variation of parameters (e.g., solvent polarity, base strength) using a 2³ factorial design isolates optimal conditions. This approach reduces polyalkylation byproducts .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd) may suppress side reactions in sterically hindered systems .

Q. How can computational modeling elucidate the electronic effects of the 4-fluorobenzyl group on malonate ester reactivity?

  • Methodology :

  • DFT Calculations : Model the electron density distribution to predict sites for nucleophilic attack or stabilization. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs .
  • MD Simulations : Simulate solvent interactions to explain solubility trends (e.g., polar aprotic solvents enhance reactivity) .

Q. What experimental designs are suitable for studying the compound’s application in synthesizing fluorinated heterocycles?

  • Methodology :

  • Multi-Step Synthesis : Use this compound as a precursor for Knoevenagel condensations to form fluorinated pyridines or quinolones. Monitor intermediates via in-situ IR spectroscopy .
  • Oxidative Functionalization : Adapt protocols from Example 11 in , where dialkyl malonates are oxidized to nitrobenzoic acids using HNO₃, and characterize products via XRD .

Q. How do contradictory data on malonate ester stability under acidic conditions arise, and how can they be resolved?

  • Methodology :

  • Controlled Replication : Repeat hydrolysis experiments (e.g., 40% HNO₃ at 70°C vs. H₂SO₄/EtOH) to identify condition-specific degradation pathways .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR studies to trace proton exchange mechanisms during hydrolysis .

Key Research Recommendations

  • Link synthesis studies to broader theoretical frameworks, such as frontier molecular orbital theory for reactivity predictions .
  • Adopt mixed-methods designs (e.g., experimental + computational) to resolve contradictions in stability or mechanistic data .
  • Prioritize peer-reviewed synthesis protocols over commercial databases to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.